1-(4-Bromophenoxy)-2-nitrobenzene
Overview
Description
1-(4-Bromophenoxy)-2-nitrobenzene is an organic compound with the molecular formula C12H8BrNO3 It is characterized by the presence of a bromophenoxy group and a nitrobenzene moiety
Preparation Methods
The synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene typically involves the reaction of 4-bromophenol with 2-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Bromophenoxy)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. Their ability to interact with specific molecular targets makes them candidates for new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal functions. The bromophenoxy group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity.
Comparison with Similar Compounds
1-(4-Bromophenoxy)-2-nitrobenzene can be compared with other similar compounds, such as:
1-(4-Bromophenoxy)benzene: Lacks the nitro group, resulting in different chemical and biological properties.
2-(4-Bromophenoxy)acetohydrazide:
4-(4-Bromophenoxy)benzaldehyde: Features an aldehyde group, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its combination of a bromophenoxy group and a nitrobenzene moiety, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
1-(4-bromophenoxy)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZGUOHTKZAAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291813 | |
Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-62-2 | |
Record name | 1-(4-Bromophenoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56966-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 78380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56966-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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